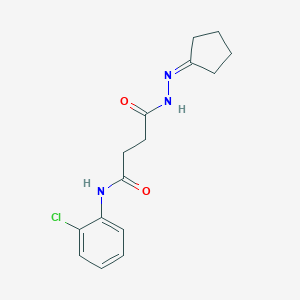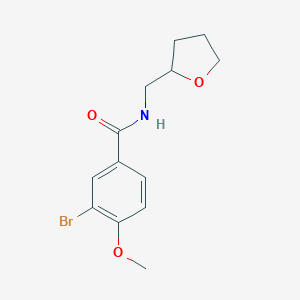
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H16BrNO3 It is characterized by the presence of a bromine atom, a methoxy group, and a tetrahydrofuran-2-ylmethyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide typically involves the following steps:
Methoxylation: The methoxy group is introduced via nucleophilic substitution, often using methanol (CH3OH) and a base such as sodium hydroxide (NaOH).
Amidation: The final step involves the formation of the amide bond by reacting the brominated and methoxylated benzene derivative with tetrahydrofuran-2-ylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of 3-bromo-4-formyl-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Reduction: Formation of 4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups may facilitate binding to active sites, while the tetrahydrofuran-2-ylmethyl group can enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-bromo-4-methoxybenzamide: Lacks the tetrahydrofuran-2-ylmethyl group, which may affect its solubility and binding properties.
4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and biological activity.
3-bromo-N-(tetrahydrofuran-2-ylmethyl)benzamide: Lacks the methoxy group, which may alter its electronic properties and interactions.
Uniqueness
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide is unique due to the combination of the bromine atom, methoxy group, and tetrahydrofuran-2-ylmethyl group. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H16BrNO3 |
|---|---|
Poids moléculaire |
314.17 g/mol |
Nom IUPAC |
3-bromo-4-methoxy-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C13H16BrNO3/c1-17-12-5-4-9(7-11(12)14)13(16)15-8-10-3-2-6-18-10/h4-5,7,10H,2-3,6,8H2,1H3,(H,15,16) |
Clé InChI |
IPSYVIKUJIOJLT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NCC2CCCO2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(aminocarbonyl)phenyl]-5-bromo-2-furamide](/img/structure/B322743.png)
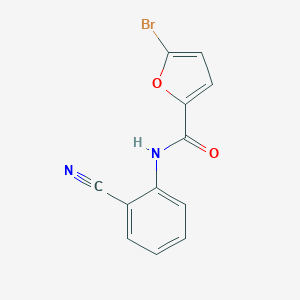
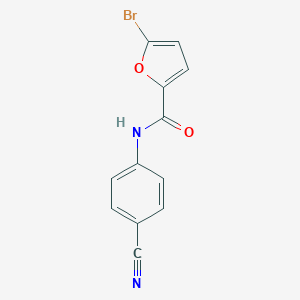
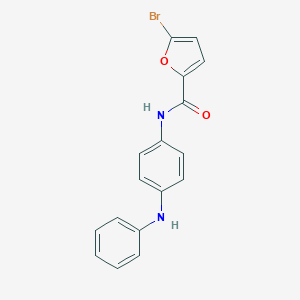
![N-{[(2,3-dichlorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B322747.png)
![propyl 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzoate](/img/structure/B322748.png)
![N-[(3-acetylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B322749.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-3-methylbutanamide](/img/structure/B322750.png)
![N-[(2-methoxyphenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B322753.png)
![Ethyl 2-({[(3-methylbutanoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B322755.png)
![N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B322757.png)
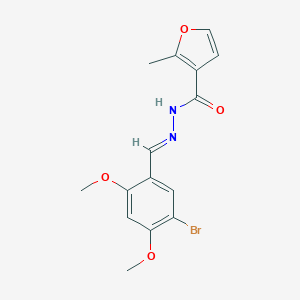
![N-(2-chlorophenyl)-4-[2-(3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]-4-oxobutanamide](/img/structure/B322765.png)
